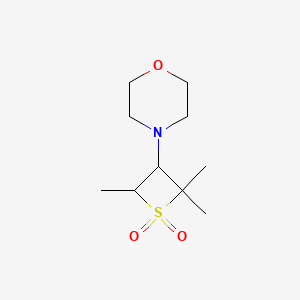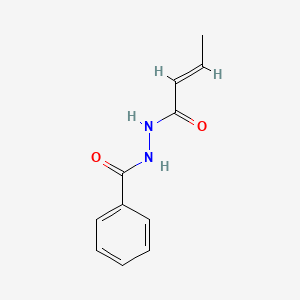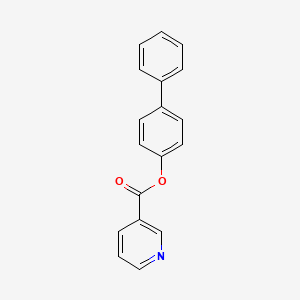
4-(2,2,4-trimethyl-1,1-dioxido-3-thietanyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine derivatives are a class of chemical compounds that have been extensively studied for their diverse range of chemical and biological activities. These compounds are synthesized through various methods, often involving multi-step synthetic pathways that include condensation reactions, nucleophilic substitutions, and cyclizations. Morpholine derivatives are known for their versatility in chemical reactions and serve as key intermediates in the synthesis of pharmacologically active molecules.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves starting from commercially available substrates. For instance, one study describes the synthesis of morpholine derivatives through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, involving condensation reaction, chlorination, and nucleophilic substitution, yielding a total of 43% over three steps (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. Single-crystal X-ray diffraction studies have also been employed to confirm the structure of synthesized compounds, revealing details such as the crystal system, lattice parameters, and the conformation of the morpholine ring (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including cyclocondensations, nucleophilic substitutions, and reactions with dichlorocarbene. These reactions often result in the formation of new derivatives with potential biological activities. For example, cyclocondensation of specific morpholine derivatives under mild conditions can lead to the formation of new compounds characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).
Safety and Hazards
The safety data sheet for “2,2,4-Trimethyl-1,3-pentanediol diisobutyrate” suggests that it is harmful to aquatic life with long-lasting effects . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and get medical attention if symptoms occur .
特性
IUPAC Name |
2,2,4-trimethyl-3-morpholin-4-ylthietane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-8-9(10(2,3)15(8,12)13)11-4-6-14-7-5-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFJSCNJQHQYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(S1(=O)=O)(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5529599.png)
![N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5529604.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)
![7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)
![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)



![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)
![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)
